molecular formula C13H10ClN3O B1416401 8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine CAS No. 2197056-57-6

8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B1416401
CAS No.: 2197056-57-6
M. Wt: 259.69 g/mol
InChI Key: VDZQKVMZRWUAIL-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzofuro[3,2-d]pyrimidine core with an 8-chloro substituent and a cyclopropylamine group at the 4-position.
Molecular Formula: C₁₃H₁₀ClN₃O (MW: 259.70) .
Applications: Primarily explored as a muscarinic acetylcholine receptor M4 (M4 mAChR) positive allosteric modulator (PAM) in neurological disorder research . It is also listed in commercial catalogs (e.g., CymitQuimica), though currently discontinued .

Properties

IUPAC Name

8-chloro-N-cyclopropyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-7-1-4-10-9(5-7)11-12(18-10)13(16-6-15-11)17-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZQKVMZRWUAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=NC3=C2OC4=C3C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the chloro and cyclopropyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a dechlorinated compound.

Scientific Research Applications

8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s tricyclic benzofuropyrimidine core distinguishes it from analogues with pyrido-, thieno-, or pyridazine-based scaffolds. Key comparisons include:

Table 1: Structural Comparison
Compound Name / Core Structure Substituents Molecular Formula Key Features Reference
8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine 8-Cl, N-cyclopropyl C₁₃H₁₀ClN₃O Benzofuropyrimidine core, M4 PAM activity
Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-amine (Compound 5) 8-Cl, 7,9-dimethyl Not provided Pyrido-furopyrimidine core, M4 PAM activity
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (Compound 6) 8-Cl, 9-methyl Not provided Thieno-pyrimidine core, M4 PAM activity
N-(4-chlorophenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (Compound 8) 4-Cl-phenyl, 2,6-dimethyl C₁₄H₁₂ClN₃O Furopyrimidine core, water-soluble derivative
2-Chloro-N-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4-amine 2-Cl, N-(CF₃-benzyl) C₁₄H₁₀ClF₃N₃S Thienopyrimidine core, synthetic intermediate

Key Observations :

  • Core Heterocycles: Thieno- and pyrido-fused cores (e.g., Compounds 5, 6) exhibit similar M4 PAM activity but differ in electronic properties and steric bulk compared to the benzofuro core .
  • Substituent Effects : The cyclopropyl group in the query compound may enhance metabolic stability over bulkier groups like CF₃-benzyl () or chlorophenyl () .
  • Chlorine Position : 8-Cl substitution is conserved in M4 PAM chemotypes (e.g., Compounds 5, 6), suggesting its role in receptor interaction .

Pharmacological and Functional Comparisons

Key Findings :

  • M4 PAM Specificity : The query compound and its tricyclic analogues (Compounds 5, 6) share M4 PAM activity, likely due to conserved chloro-substitution and tricyclic architecture .
  • Water Solubility : Compound 8 () incorporates a dimethylfuropyrimidine core with a chlorophenyl group, enhancing solubility compared to the lipophilic cyclopropyl group in the query compound .

Biological Activity

Overview

8-Chloro-N-cyclopropylbenzofuro[3,2-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

8-Chloro-N-cyclopropylbenzofuro[3,2-d]pyrimidin-4-amine exhibits notable interactions with various enzymes and proteins. Its primary biochemical activities include:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Binding Interactions : It binds to the active sites of target enzymes, disrupting normal cellular functions and signaling pathways. These interactions often result in altered gene expression and cellular metabolism.

Cellular Effects

The compound influences various cellular processes, including:

  • Cancer Cell Proliferation : Studies indicate that 8-Chloro-N-cyclopropylbenzofuro[3,2-d]pyrimidin-4-amine inhibits the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis.
  • Metabolic Changes : It alters the activity of key metabolic enzymes, impacting metabolite levels and energy production within cells, which is critical for cancer therapy applications.

Molecular Mechanism

The mechanism by which 8-Chloro-N-cyclopropylbenzofuro[3,2-d]pyrimidin-4-amine exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound's interaction with CDKs leads to their inhibition, resulting in cell cycle disruption.
  • Apoptosis Induction : By modulating signaling pathways related to cell survival, it promotes apoptotic processes in malignant cells.
  • Gene Expression Modulation : It affects transcription factors involved in growth and survival pathways, further influencing cellular outcomes.

Case Studies

Several studies have highlighted the efficacy of 8-Chloro-N-cyclopropylbenzofuro[3,2-d]pyrimidin-4-amine in various experimental settings:

  • Antitumor Activity : In vitro assays using human prostate cancer cells (PC-3) demonstrated that compounds similar to 8-Chloro-N-cyclopropylbenzofuro[3,2-d]pyrimidin-4-amine exhibit significant antitumor activity through mechanisms involving apoptosis and modulation of specific receptor expressions .

Comparative Data Table

Study FocusModel UsedKey Findings
Antitumor ActivityPC-3 Prostate CellsInduced apoptosis and inhibited cell proliferation
Enzyme InhibitionVarious EnzymesSignificant inhibition of CDK activity
Metabolic EffectsCancer Cell LinesAltered metabolite levels affecting energy production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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